![molecular formula C20H23FN2O B247724 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine](/img/structure/B247724.png)
1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine
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Overview
Description
1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine, also known as EFDP, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. EFDP is a piperazine derivative that has been synthesized through various methods and has been studied for its mechanism of action, biochemical and physiological effects, and potential advantages and limitations in lab experiments. In
Mechanism of Action
1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine acts as a selective serotonin transporter ligand, binding to the transporter and inhibiting the reuptake of serotonin. This leads to an increase in serotonin levels in the brain, which can have various effects on mood, behavior, and physiology. 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine has also been shown to have some affinity for other receptors, including the dopamine transporter and the sigma-1 receptor.
Biochemical and Physiological Effects:
1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to have various biochemical and physiological effects, including changes in serotonin levels in the brain, alterations in behavior and mood, and potential therapeutic effects in conditions such as depression and anxiety. 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine has also been shown to have some affinity for other receptors, which may contribute to its effects on behavior and physiology.
Advantages and Limitations for Lab Experiments
1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine has several advantages for use in lab experiments, including its high selectivity for the serotonin transporter, its ability to selectively increase serotonin levels in the brain, and its potential applications in studying the role of serotonin in various physiological and pathological conditions. However, 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine also has some limitations, including its potential affinity for other receptors and its potential toxicity at high doses.
Future Directions
There are several future directions for research on 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine, including the development of new synthesis methods, the exploration of its potential therapeutic applications in conditions such as depression and anxiety, and the investigation of its effects on other receptors in the brain. Additionally, further research is needed to fully understand the potential advantages and limitations of 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine in lab experiments and its potential applications in scientific research.
Synthesis Methods
1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine can be synthesized through various methods, including the reaction of 4-ethylbenzylamine with 3-fluorobenzoyl chloride in the presence of a base such as triethylamine. Another method involves the reaction of 4-ethylbenzylamine with 3-fluorobenzaldehyde in the presence of a reducing agent such as sodium borohydride. Both methods have been used to successfully synthesize 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine with high yields and purity.
Scientific Research Applications
1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine has been studied for its potential applications in scientific research, including its use as a tool for studying the serotonin system in the brain. 1-(4-Ethylbenzyl)-4-(3-fluorobenzoyl)piperazine has been shown to selectively bind to the serotonin transporter, which is responsible for the reuptake of serotonin in the brain. This binding can be used to study the role of serotonin in various physiological and pathological conditions, including depression, anxiety, and addiction.
properties
Molecular Formula |
C20H23FN2O |
---|---|
Molecular Weight |
326.4 g/mol |
IUPAC Name |
[4-[(4-ethylphenyl)methyl]piperazin-1-yl]-(3-fluorophenyl)methanone |
InChI |
InChI=1S/C20H23FN2O/c1-2-16-6-8-17(9-7-16)15-22-10-12-23(13-11-22)20(24)18-4-3-5-19(21)14-18/h3-9,14H,2,10-13,15H2,1H3 |
InChI Key |
MONHGETZKBGWPA-UHFFFAOYSA-N |
SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Canonical SMILES |
CCC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CC(=CC=C3)F |
Origin of Product |
United States |
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